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Cat. No.: B15619794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mao-B-IN-42, identified as 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole, is a potent and

selective inhibitor of monoamine oxidase B (MAO-B). With a molecular formula of

C19H12FNO2 and a molecular weight of 305.30 g/mol , this compound has emerged as a

promising candidate for research in the field of neurodegenerative diseases, particularly

Parkinson's disease. This technical guide provides a comprehensive overview of Mao-B-IN-42,

including its chemical properties, synthesis, biological activity, and the experimental protocols

used for its characterization. The information presented herein is intended to support

researchers and drug development professionals in their exploration of this and similar

compounds.

Introduction to Monoamine Oxidase B (MAO-B)
Monoamine oxidase B is a key enzyme located on the outer mitochondrial membrane and is

responsible for the oxidative deamination of several key neurotransmitters, most notably

dopamine.[1][2] The enzymatic degradation of dopamine by MAO-B is a natural process critical

for maintaining appropriate neurotransmitter levels. However, in neurodegenerative conditions

such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a

dopamine deficiency in the brain. Inhibition of MAO-B can help to preserve existing dopamine

levels, thereby alleviating some of the motor symptoms associated with the disease.[3]
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Consequently, the development of selective MAO-B inhibitors is a significant area of research

in the pursuit of novel therapeutics for Parkinson's and other neurological disorders.

Chemical and Physical Properties of Mao-B-IN-42
Mao-B-IN-42 is a small molecule belonging to the 2,6-diarylbenzo[d]oxazole class of

compounds. Its fundamental properties are summarized in the table below.

Property Value Reference

IUPAC Name
2-(4-fluorophenyl)-6-

phenylbenzo[d]oxazole

Molecular Formula C19H12FNO2 [4]

Molecular Weight 305.30 g/mol [4]

CAS Number 2568016-10-2 [4]

Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol

Synthesis of Mao-B-IN-42
The synthesis of Mao-B-IN-42 involves a multi-step process, beginning with the Suzuki

coupling of 4-bromo-2-nitrophenol with phenylboronic acid to yield 4-phenyl-2-nitrophenol. This

intermediate is then reduced to 2-amino-4-phenylphenol. The final step is the condensation of

the aminophenol with 4-fluorobenzaldehyde, followed by oxidative cyclization to yield the target

compound, 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole (Mao-B-IN-42).

Experimental Protocol: Synthesis of 2-(4-
fluorophenyl)-6-phenylbenzo[d]oxazole
Step 1: Synthesis of 4-phenyl-2-nitrophenol A mixture of 4-bromo-2-nitrophenol (1.0 eq),

phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of

toluene and water is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling

to room temperature, the reaction mixture is extracted with ethyl acetate. The organic layer is

washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluting with a gradient of

ethyl acetate in hexane) to afford 4-phenyl-2-nitrophenol.

Step 2: Synthesis of 2-amino-4-phenylphenol To a solution of 4-phenyl-2-nitrophenol (1.0 eq) in

ethanol, SnCl2·2H2O (5.0 eq) is added. The reaction mixture is refluxed for 4 hours. After

completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and

the pH is adjusted to ~8 with a saturated solution of NaHCO3. The mixture is then extracted

with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and

concentrated to give 2-amino-4-phenylphenol, which is used in the next step without further

purification.

Step 3: Synthesis of 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole (Mao-B-IN-42) A mixture of 2-

amino-4-phenylphenol (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in ethanol is refluxed for 6

hours. After cooling, the solvent is evaporated, and the residue is redissolved in

dichloromethane. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) is added, and the

mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with a

saturated solution of NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4

and concentrated. The crude product is purified by column chromatography on silica gel

(eluting with a gradient of ethyl acetate in hexane) to yield Mao-B-IN-42.

Biological Activity and Quantitative Data
Mao-B-IN-42 is a selective inhibitor of human monoamine oxidase B. The inhibitory activity has

been quantified through in vitro enzymatic assays.

Parameter Target Value (µM)
Selectivity
(MAO-A/MAO-
B)

Reference

IC50 hMAO-B 0.184 > 543 [4]

IC50 hMAO-A > 100 [4]

The high selectivity of Mao-B-IN-42 for MAO-B over MAO-A is a critical feature, as inhibition of

MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis

caused by the inability to metabolize tyramine from certain foods).
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Experimental Protocols for Biological Assays
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol describes a common fluorometric method for determining the inhibitory potency of

compounds against MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mao-B-IN-42 for

human MAO-A and MAO-B.

Materials:

Recombinant human MAO-A and MAO-B enzymes

Kynuramine (substrate)

Mao-B-IN-42 dissolved in DMSO

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

96-well black microplates

Fluorometric plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of Mao-B-IN-42 and positive controls in DMSO.

Perform serial dilutions of the stock solutions to obtain a range of concentrations. The final

DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

Prepare a working solution of the substrate, kynuramine, in the assay buffer.
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Assay Protocol:

Add a small volume of the diluted Mao-B-IN-42 or control to the wells of the 96-well plate.

Add the MAO-A or MAO-B enzyme solution to the wells.

Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitor

and the enzyme.

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

Immediately begin kinetic measurement of the fluorescence intensity (Excitation/Emission

≈ 310/400 nm for the product, 4-hydroxyquinoline) at 37°C for 30-60 minutes.

Data Analysis:

Calculate the rate of reaction for each concentration of the test compound.

Determine the percentage of inhibition for each concentration relative to the uninhibited

control.

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
Signaling Pathway
The following diagram illustrates the role of MAO-B in the degradation of dopamine and the

mechanism of action of Mao-B-IN-42.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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